molecular formula C26H29F3N6O3 B1229220 N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]acetamide

N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]acetamide

Cat. No. B1229220
M. Wt: 530.5 g/mol
InChI Key: FDZQMJNFMMZITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]acetamide is a member of piperazines.

Scientific Research Applications

Antimicrobial and Antitumor Activity

  • Compounds structurally related to N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]acetamide have demonstrated low antibacterial and antitumor activities (Gasparyan et al., 2016). Similar compounds have also been synthesized with improved inhibitory effects on breast cancer and liver cancer cells, outperforming the reference drug doxorubicin in some cases (Fahim et al., 2021).

Antiasthma Potential

  • Analogues of this compound have shown activity as mediator release inhibitors, suggesting potential as antiasthma agents. Further pharmacological and toxicological studies are considered for the most active compounds (Medwid et al., 1990).

Central Nervous System Effects

  • Some derivatives of this compound have been reported to exhibit depressive action on the central nervous system (Śladowska et al., 1996).

Herbicidal Activity

  • Novel derivatives of this compound have been synthesized and shown to possess herbicidal activities, particularly against dicotyledonous weeds (Wu et al., 2011).

properties

Molecular Formula

C26H29F3N6O3

Molecular Weight

530.5 g/mol

IUPAC Name

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-ethyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C26H29F3N6O3/c1-2-34(22-23(30)35(25(38)31-24(22)37)16-18-7-4-3-5-8-18)21(36)17-32-11-13-33(14-12-32)20-10-6-9-19(15-20)26(27,28)29/h3-10,15H,2,11-14,16-17,30H2,1H3,(H,31,37,38)

InChI Key

FDZQMJNFMMZITR-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]acetamide
Reactant of Route 2
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N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]acetamide
Reactant of Route 3
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N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]acetamide
Reactant of Route 6
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]acetamide

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